molecular formula C22H21N2OP B14542766 N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide CAS No. 62316-74-9

N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide

Cat. No.: B14542766
CAS No.: 62316-74-9
M. Wt: 360.4 g/mol
InChI Key: PIOCTUPXLODTSM-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide is a compound that features an indole moiety linked to a diphenylphosphinic amide group. The indole structure is a common motif in many biologically active compounds, making this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Properties

CAS No.

62316-74-9

Molecular Formula

C22H21N2OP

Molecular Weight

360.4 g/mol

IUPAC Name

N-diphenylphosphoryl-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C22H21N2OP/c25-26(19-9-3-1-4-10-19,20-11-5-2-6-12-20)24-16-15-18-17-23-22-14-8-7-13-21(18)22/h1-14,17,23H,15-16H2,(H,24,25)

InChI Key

PIOCTUPXLODTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide typically involves the coupling of an indole derivative with a diphenylphosphinic amide precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-3-yl)ethyl]-P,P-diphenylphosphinic amide is unique due to the presence of the diphenylphosphinic amide group, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

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